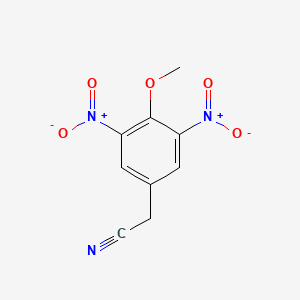

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile

Description

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile is an organic compound characterized by the presence of methoxy, dinitro, and acetonitrile functional groups attached to a phenyl ring

Properties

IUPAC Name |

2-(4-methoxy-3,5-dinitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O5/c1-17-9-7(11(13)14)4-6(2-3-10)5-8(9)12(15)16/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJXYTAJMZJBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dinitro-phenyl)-acetonitrile typically involves the nitration of a methoxy-substituted phenylacetonitrile. The process begins with the methoxylation of a phenylacetonitrile, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted phenylacetonitriles with various functional groups.

Scientific Research Applications

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dinitro-phenyl)-acetonitrile involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and acetonitrile groups can engage in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- (4-Methoxy-3,5-dinitro-phenyl)-pyrrolidine-2,5-dione

- 1-(4-Methoxy-3,5-dinitro-phenyl)-1H-1,2,4-triazole

- 2-Substituted 6,8-dinitro [1,2,4]triazolo [1,5-a]pyridines

Uniqueness

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups and a methoxy group attached to a phenyl ring. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through its functional groups:

- Nitro Groups : These can undergo reduction to form reactive intermediates that may participate in redox reactions, potentially leading to oxidative stress in cells.

- Methoxy Group : This group enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

- Acetonitrile Moiety : This portion may influence the compound's solubility and reactivity with nucleophiles.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, nitro-substituted compounds have been documented to possess significant antibacterial activity against various strains, including resistant bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with DNA replication.

Cytotoxicity

Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines. In vitro studies demonstrated moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells. The IC50 values for some derivatives were reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | 75 |

| MCF-7 | 65 |

| PC-3 | 80 |

These findings suggest that the compound may act as a potential lead in anticancer drug development.

Neurotoxicity Studies

In animal models, compounds with similar nitro groups have been associated with neurotoxic effects. Studies indicate that exposure to nitro compounds can lead to peripheral nerve damage and neurobehavioral changes. The lowest observed adverse effect levels (LOAEL) for neurotoxic effects were noted at doses as low as 20 mg/kg body weight.

Toxicological Profile

The toxicological assessment of this compound reveals potential risks associated with its use:

- Acute Toxicity : Classified as harmful if swallowed or in contact with skin, indicating a need for careful handling.

- Genotoxicity : Similar nitro compounds have shown mutagenic properties in vitro, raising concerns about their long-term safety.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Almeida et al. highlighted the antimicrobial efficacy of nitro derivatives against resistant bacterial strains. The study utilized this compound as a model compound and demonstrated significant inhibition of bacterial growth at specific concentrations .

- Cytotoxicity Assessment : In a comparative analysis of various dinitrophenyl compounds, this compound exhibited notable cytotoxic activity in MCF-7 breast cancer cells, suggesting its potential role as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.